6-Fluorotryptamine hydrochloride
Overview
Description
6-Fluorotryptamine hydrochloride is a chemical compound with the molecular formula C10H11FN2 · HCl and a molecular weight of 214.67 g/mol It is a derivative of tryptamine, where a fluorine atom is substituted at the sixth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorotryptamine hydrochloride typically involves the fluorination of tryptamine derivatives. One common method includes the reaction of tryptamine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluorotryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 6-Fluoroindoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluorotryptamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluorotryptamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at 5-HT2A and 5-HT2C receptors, modulating the release of neurotransmitters and influencing various neurological pathways . This interaction is believed to contribute to its potential therapeutic effects in treating psychiatric and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorotryptamine hydrochloride
- Tryptamine hydrochloride
- Serotonin hydrochloride
- 5-Methoxytryptamine hydrochloride
Uniqueness
6-Fluorotryptamine hydrochloride is unique due to the presence of a fluorine atom at the sixth position of the indole ring. This structural modification enhances its binding affinity to serotonin receptors and alters its pharmacological profile compared to other tryptamine derivatives . The fluorine atom also increases the compound’s metabolic stability, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.ClH/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8;/h1-2,5-6,13H,3-4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVDIBHWTMTHOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203705 | |
Record name | 6-Fluoro-1H-indole-3-ethylamine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55206-24-1 | |
Record name | 6-Fluorotryptamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55206-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1H-indole-3-ethylamine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055206241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-1H-indole-3-ethylamine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1H-indole-3-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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